6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRIRAVEHKCDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of tetrahydropyrimidines typically involves multi-step reactions. For this specific compound, the synthesis may include the following steps:
- Formation of the tetrahydropyrimidine core via cyclization reactions.
- Introduction of the 4-fluorobenzyl group through nucleophilic substitution.
- Final modifications to achieve the desired functional groups.
Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to This compound have been evaluated for their inhibitory effects on HIV integrase activity. A study reported that certain derivatives showed significant inhibition (IC50 values around 0.65 µM) against the strand transfer reaction of HIV integrase in vitro . However, these compounds did not demonstrate effective inhibition in cell culture assays.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Inhibitors targeting p38 MAP kinase are known to block cytokine production (e.g., IL-1β and TNFα), which is crucial in inflammatory diseases . The structural modifications in similar compounds have led to enhanced pharmacokinetic profiles and improved cellular activity.
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in viral replication or inflammatory pathways.
- Receptor Modulation : The compound could modulate receptor activities that play roles in disease processes.
Study 1: HIV Integrase Inhibition
A detailed investigation into various tetrahydropyrimidine derivatives revealed that some compounds effectively inhibited HIV integrase with promising IC50 values. The structure-activity relationship studies highlighted that specific substitutions on the phenyl ring significantly influenced inhibitory potency .
Study 2: Anti-inflammatory Effects
In a model of adjuvant-induced arthritis, related compounds demonstrated potent inhibition of p38 MAP kinase activity. This was associated with reduced levels of pro-inflammatory cytokines in vivo .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences physicochemical and biological properties:
Key Observations :
Modifications at Position 3
The methyl group at position 3 is conserved in many analogs, but substitutions with bulkier groups impact steric and electronic properties:
Key Observations :
- Amino groups (e.g., 6-amino derivatives) introduce polarity, which may affect solubility and target binding .
Preparation Methods
Preparation via Biginelli Reaction Under Solvent-Free and Catalyst-Free Conditions
A notable preparation method involves the classic Biginelli reaction carried out under mild, solvent-free conditions without catalysts. This approach was demonstrated in the synthesis of related methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shares structural similarity to the target compound.
- Reactants: Typically, an aromatic aldehyde (4-fluorobenzaldehyde), urea or thiourea, and a β-ketoester or diketone.
- Conditions: Mild heating, no added catalyst, solvent-free environment.
- Outcome: Formation of the tetrahydropyrimidine core with substitution at the 6-position by the fluorophenylmethyl group.
- Crystallization: The product can be crystallized to obtain anhydrous or solvated forms, which have been characterized by X-ray crystallography.
- Thermal analysis: Differential scanning calorimetry and thermogravimetric analysis confirm the stability of the product forms.
This method is advantageous for its green chemistry profile, avoiding solvents and catalysts, reducing waste, and simplifying purification.
Ionic Liquid-Catalyzed Synthesis for Enhanced Yield and Sustainability
Another advanced method employs 1,3-bis(carboxymethyl)imidazolium chloride ionic liquid as a sustainable catalyst for the Biginelli reaction, enhancing yield and reducing reaction time.
- Procedure:
- Equimolar amounts of 4-fluorobenzaldehyde, acetylacetone (or methyl acetoacetate), and urea (or thiourea) are mixed.
- 5 mol% of the ionic liquid catalyst is added.
- The mixture is heated at 80 °C under neat (solvent-free) conditions for approximately 15–16 minutes.
- Results:
- High yields of 90–96% for dihydropyrimidinones and thiones.
- Products precipitate directly from the reaction mixture, allowing easy isolation by filtration and washing without chromatography.
- Environmental Impact: Low E-factor values (0.17–0.28) indicate minimal waste generation, aligning with atom economy principles.
- Characterization: Products confirmed by 1H NMR, 13C NMR, IR, and GC-MS.
This method is scalable and suitable for industrial applications due to its efficiency and green credentials.
Summary Table of Preparation Methods
Detailed Research Findings and Mechanistic Insights
- The Biginelli reaction mechanism involves initial condensation of the aldehyde with urea to form an iminium intermediate, followed by nucleophilic attack by the β-dicarbonyl compound, cyclization, and dehydration to yield the tetrahydropyrimidine core.
- The use of ionic liquids as catalysts enhances the electrophilicity of the aldehyde and stabilizes intermediates, thus accelerating the reaction and improving yield.
- Solvent-free conditions reduce side reactions and simplify product isolation.
- Crystallographic studies reveal that hydrogen bonding (N—H···O=C) plays a key role in the molecular packing and stability of the final compounds.
- Thermal analysis confirms the robustness of the synthesized compound under heating, important for pharmaceutical and material applications.
Q & A
Q. What are the common synthetic methodologies for preparing 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorinated tetrahydropyrimidine derivatives often involves cyclocondensation reactions or multi-step protocols. For example, metal-free approaches using β-CF3 aryl ketones under mild conditions (e.g., 80°C, 12–24 hours) can yield fluorinated pyrimidines with >85% efficiency . Key steps include:
- Nucleophilic substitution to introduce the 4-fluorophenyl group.
- Cyclization using catalysts like iodine or Lewis acids to form the tetrahydropyrimidine core.
- Methylation at the N3 position via alkylating agents (e.g., methyl iodide).
Optimization strategies: - Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature control : Lower temperatures (50–60°C) reduce side reactions in cyclization steps .
Example reaction data from analogous compounds:
| Substrate | Reaction Time (h) | Yield (%) | Characterization Methods |
|---|---|---|---|
| 4-Fluoro-2-methyl-6-(p-tolyl)pyrimidine | 18 | 92 | NMR, HRMS |
| 6-(4-Chlorophenyl)-tetrahydropyridazinone | 24 | 78 | HPLC, IR |
Q. What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Essential for verifying substituent positions and fluorine integration. For instance, the 4-fluorophenyl group shows distinct 19F NMR shifts at ~-110 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C13H12FN2O2: theoretical 265.0885, observed 265.0882) .
- HPLC-PDA : Assesses purity (>95%) and detects impurities from side reactions .
- X-ray crystallography : Resolves conformational ambiguities in the tetrahydropyrimidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated tetrahydropyrimidine analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Re-test compounds under uniform conditions (e.g., IC50 in kinase inhibition assays using ATP concentration = 10 µM) .
- Comparative SAR analysis : Synthesize analogs with systematic substituent changes (e.g., replacing 4-fluorophenyl with 2-chlorophenyl) and evaluate activity trends .
- Molecular docking : Compare binding modes with homologous targets (e.g., COX-2 or EGFR) to identify critical interactions missed in initial studies .
Example conflicting data resolution: - A compound showing antitumor activity in one study but not another may require re-evaluation of cell line specificity (e.g., HeLa vs. MCF-7) .
Q. What experimental approaches are effective for elucidating the structure-activity relationship (SAR) of this compound’s analogs?
- Methodological Answer :
- Parallel synthesis : Generate a library of analogs with modifications at the 4-fluorophenyl, methyl, or pyrimidine-dione positions .
- Pharmacophore mapping : Use software (e.g., Schrödinger’s Phase) to identify essential moieties for target binding .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 4-fluorophenyl increases logP by 0.5, enhancing membrane permeability) .
Key findings from analogous compounds:
Q. How can reaction conditions be tailored to minimize by-products during large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Pd/C or Ni catalysts reduce unwanted dimerization in cyclization steps .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition (yield increase from 70% to 88%) .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Case study: Scaling up the synthesis of 6-(4-fluorophenethyl)-tetrahydropyrimidine-dione reduced by-product formation from 15% to 3% via controlled addition of methylating agents .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition data across studies?
- Methodological Answer : Variability may stem from differences in enzyme isoforms or assay protocols. Recommendations:
- Enzyme source standardization : Use recombinant enzymes (e.g., human CYP3A4 vs. rat liver microsomes) .
- IC50 normalization : Account for variations in substrate concentration and incubation time .
- Meta-analysis : Pool data from multiple studies to identify consensus trends (e.g., fluorinated analogs consistently show nM affinity for serine proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
